molecular formula C8H6Cl2N4 B597825 2,6-dichloro-4-(1H-1,2,4-triazol-5-yl)aniline CAS No. 1337882-44-6

2,6-dichloro-4-(1H-1,2,4-triazol-5-yl)aniline

Cat. No. B597825
CAS RN: 1337882-44-6
M. Wt: 229.064
InChI Key: HJIBPVUTLSXJJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-dichloro-4-(1H-1,2,4-triazol-5-yl)aniline is a chemical compound that has been studied for its potential applications in various fields . It is a derivative of 1,2,4-triazole, a heterocyclic compound containing three nitrogen atoms .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, including this compound, involves various chemical reactions . The structures of these derivatives are confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .


Molecular Structure Analysis

The molecular structure of this compound consists of 20 atoms: 6 Hydrogen atoms, 8 Carbon atoms, 4 Nitrogen atoms, and 2 Chlorine atoms .


Chemical Reactions Analysis

1,2,4-Triazole derivatives, including this compound, exhibit different tautomeric forms, which are important for studying their chemical reactivity .

Scientific Research Applications

The triazole derivatives, including "2,6-dichloro-4-(1H-1,2,4-triazol-5-yl)aniline," have gained significant attention in scientific research due to their versatile biological activities and applications in various fields. Triazoles are a class of five-membered heterocyclic compounds that have shown a broad range of biological activities and are used in the development of new drugs. The interest in triazoles arises from their structural variations, which allow for diverse pharmacological applications (Ferreira et al., 2013).

Applications in Polymer Science

One significant area of application for triazole derivatives is in the development of proton-conducting fuel cell membranes. Triazoles and their polymers have demonstrated promising properties for enhancing the characteristics of electrolyte membranes, such as increasing thermal stability, mechanical strength, and ionic conductivity under anhydrous conditions at high temperatures. This makes them ideal candidates for the creation of heat-resistant, electrochemically stable, and mechanically strong proton-conducting membranes (Prozorova & Pozdnyakov, 2023).

Role in Corrosion Inhibition

Another application of triazole derivatives is in the field of corrosion inhibition. 1,2,3-Triazole derivatives, including those synthesized through the copper-catalyzed azide-alkyne cycloaddition (CuAAC), have been utilized as corrosion inhibitors for metals and their alloys in acidic media. These compounds offer a non-toxic, environmentally friendly alternative to traditional corrosion inhibitors, demonstrating good efficiency and providing a sustainable approach to corrosion protection (Hrimla et al., 2021).

Contributions to Organic Synthesis

In organic synthesis, triazole derivatives serve as key scaffolds for the development of new drugs and biologically active compounds. Their stability and participation in hydrogen bonding and dipole-dipole interactions make them attractive targets for the synthesis of compounds with potential therapeutic applications. Recent advances have focused on the development of novel triazoles with anti-inflammatory, antimicrobial, antitumoral, and antiviral properties, highlighting their importance in medicinal chemistry and drug discovery (Kaushik et al., 2019).

Future Directions

The research indicates that 1,2,4-triazole derivatives, including 2,6-dichloro-4-(1H-1,2,4-triazol-5-yl)aniline, could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules . This suggests potential future directions in the field of medicinal chemistry.

properties

IUPAC Name

2,6-dichloro-4-(1H-1,2,4-triazol-5-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2N4/c9-5-1-4(2-6(10)7(5)11)8-12-3-13-14-8/h1-3H,11H2,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJIBPVUTLSXJJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)N)Cl)C2=NC=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301218104
Record name Benzenamine, 2,6-dichloro-4-(1H-1,2,4-triazol-5-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301218104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1337882-44-6
Record name Benzenamine, 2,6-dichloro-4-(1H-1,2,4-triazol-5-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1337882-44-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenamine, 2,6-dichloro-4-(1H-1,2,4-triazol-5-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301218104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.